molecular formula C14H10ClF3O2 B8032219 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene

1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene

Cat. No.: B8032219
M. Wt: 302.67 g/mol
InChI Key: AKUJKCYKBWUCIH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a benzyloxy group, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzene core. One common method includes the chlorination of methoxybenzene to obtain trichloromethoxy benzene, followed by the addition of hydrogen fluoride (HF) and a catalyst, and reacting at elevated temperatures . The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl alcohol derivatives under basic conditions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and trifluoromethoxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Typically requires strong acids like sulfuric acid or Lewis acids like aluminum chloride.

    Nucleophilic Substitution: Often involves bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions produce corresponding alcohols, aldehydes, or acids.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its binding affinity to specific enzymes or receptors . The benzyloxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene
  • 1-(Benzyloxy)-3-chloro-5-(difluoromethoxy)benzene
  • 1-(Benzyloxy)-3-chloro-5-(fluoromethoxy)benzene

Uniqueness: 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene stands out due to the presence of the trifluoromethoxy group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals where these properties are desirable .

Properties

IUPAC Name

1-chloro-3-phenylmethoxy-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c15-11-6-12(8-13(7-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUJKCYKBWUCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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